2,2-Dimethylpropane-1-sulfonamide
Overview
Description
2,2-Dimethylpropane-1-sulfonamide is a chemical compound that falls within the category of sulfonamides, which are known for their various applications in medicinal chemistry and as building blocks in organic synthesis. While the provided papers do not directly discuss 2,2-Dimethylpropane-1-sulfonamide, they offer insights into the broader context of sulfonamide chemistry and related compounds.
Synthesis Analysis
The synthesis of sulfonamide-related compounds can be complex and often involves multistep reactions. For instance, the synthesis of dimethyl sulfomycinamate, a related sulfonamide, is achieved through a Bohlmann-Rahtz heteroannulation, indicating the potential for intricate synthetic pathways in creating sulfonamide derivatives . Additionally, the use of dimethyl sulfoxide (DMSO) as a synthon in organic chemistry suggests that it could potentially be involved in the synthesis of sulfonamide compounds, including 2,2-Dimethylpropane-1-sulfonamide .
Molecular Structure Analysis
The molecular structure of sulfonamides typically includes a sulfonyl group attached to an amine. While the papers do not provide specific details on the structure of 2,2-Dimethylpropane-1-sulfonamide, they do discuss related structures. For example, the synthesis and characterization of dimethyl(2-ferrocenoylethyl)sulfonium iodide involve detailed spectral data and X-ray crystallographic analysis, which are crucial techniques for determining the molecular structure of sulfonamide compounds .
Chemical Reactions Analysis
Sulfonamides can participate in various chemical reactions. The AlCl3-promoted formal [2 + 3]-cycloaddition to construct indane derivatives from N-benzylic sulfonamides demonstrates the reactivity of sulfonamides under certain conditions . Furthermore, the displacement of dimethyl sulfide from a sulfonium ion by nucleophiles to form new carbon-carbon bonds indicates the versatility of sulfonamide derivatives in chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamides can be influenced by their molecular structure. For example, the photoremovable protecting group properties of 2,5-dimethylphenacyl esters for sulfonic acids suggest that sulfonamides can be designed to have light-sensitive properties, which could be relevant for 2,2-Dimethylpropane-1-sulfonamide . Additionally, the antioxidant properties of DMSO, a related compound, highlight the potential for sulfonamides to exhibit biological activity, which could be an important consideration for the physical and chemical properties of 2,2-Dimethylpropane-1-sulfonamide .
Scientific Research Applications
1. Molecular Structure and Interactions
The molecular structure of compounds related to 2,2-Dimethylpropane-1-sulfonamide, such as 4-(3-Chloro-2,2-dimethylpropanamido)benzenesulfonamide, reveals that their sulfonamide and amide groups arrange around a benzene ring. This structure facilitates the formation of a three-dimensional network through hydrogen bonds, which is significant in understanding molecular interactions and crystal engineering (Yalcin et al., 2012).
2. Synthesis and Pharmacological Potential
Sulfonamides, including variants of 2,2-Dimethylpropane-1-sulfonamide, are used in synthesizing compounds with potential pharmacological applications. For example, a new method for preparing sulfonamides has been developed to yield compounds with significant activity at adenosine A2B receptors (Luo Yan et al., 2006). Additionally, novel 2-pyridones containing sulfonamide moiety have been synthesized, expected to have biological activities like bactericidal and fungicidal properties (El-Mariah & Nassar, 2008).
3. Antioxidant Properties
Dimethyl sulfoxide, a compound related to 2,2-Dimethylpropane-1-sulfonamide, has shown antioxidant properties. It can reduce lipid peroxidation and protein oxidation, suggesting its potential use in neuroprotective studies (Sanmartín-Suárez et al., 2011).
4. Carbonic Anhydrase Inhibition
Sulfonamide derivatives, including those related to 2,2-Dimethylpropane-1-sulfonamide, have been studied for their inhibitory effects on carbonic anhydrase isozymes. These findings are crucial for understanding the therapeutic potential of sulfonamides in various medical applications (Akbaba et al., 2014).
5. Solvate Formation and Polymorphism
The ability of sulfonamide drugs, including those structurally related to 2,2-Dimethylpropane-1-sulfonamide, to form solvates is notable. Studies have shown that these compounds often form different polymorphs and solvates, indicating the versatile nature of sulfonamides in crystalline engineering (Aitipamula et al., 2012).
properties
IUPAC Name |
2,2-dimethylpropane-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2S/c1-5(2,3)4-9(6,7)8/h4H2,1-3H3,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXWDAAONGOPPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylpropane-1-sulfonamide | |
CAS RN |
206066-14-0 | |
Record name | 2,2-dimethylpropane-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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